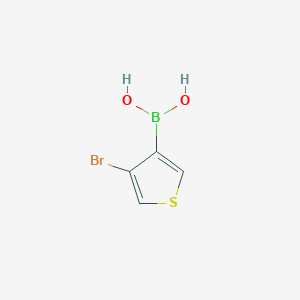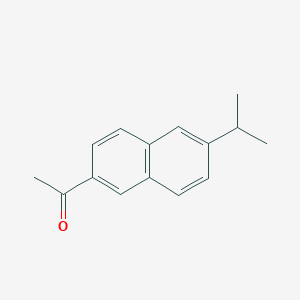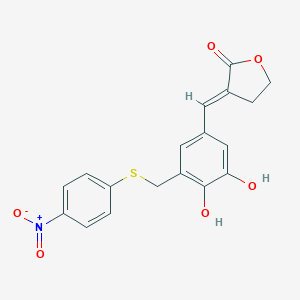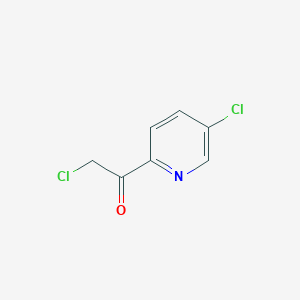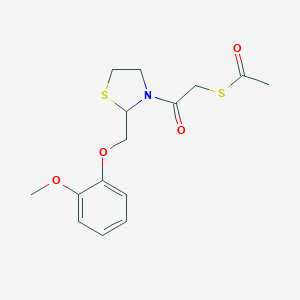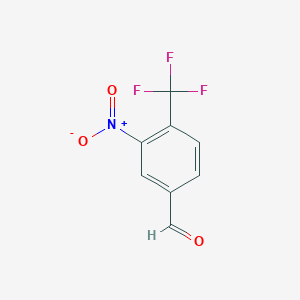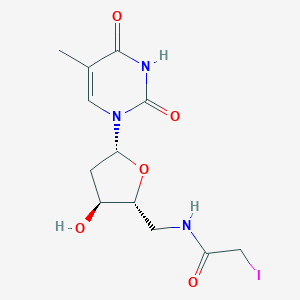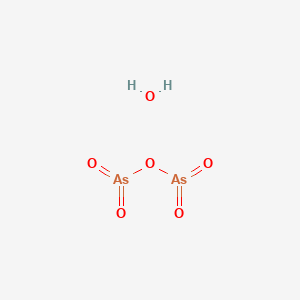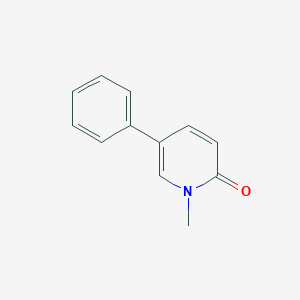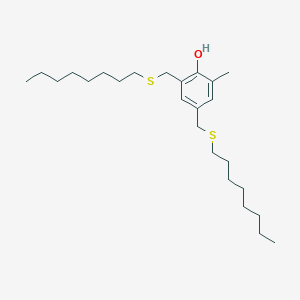
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine, also known as MPAA, is a chemical compound that belongs to the class of azetidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has also been shown to modulate the activity of certain ion channels, which could contribute to its analgesic and anti-inflammatory effects.
生化学的および生理学的効果
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which could have implications for the treatment of cancer. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has also been shown to exhibit anti-inflammatory and analgesic effects, which could have applications in the treatment of pain and inflammation. In addition, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
実験室実験の利点と制限
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has several advantages for lab experiments, including its high yield and purity, scalability, and cost-effectiveness. However, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine. One potential direction is the development of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine as a new class of antidepressant drugs. Another potential direction is the investigation of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine for its ability to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine and its potential applications in medicinal chemistry.
In conclusion, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It exhibits significant anticancer, anti-inflammatory, and analgesic activities and has been investigated for its potential as a new class of antidepressant drugs. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has several advantages for lab experiments, including its high yield and purity, scalability, and cost-effectiveness. However, further studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine involves the reaction of m-methoxyphenylacetic acid with propylamine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with sodium borohydride to obtain 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine in high yield and purity. The synthesis method has been optimized to produce 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine in a scalable and cost-effective manner.
科学的研究の応用
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer, anti-inflammatory, and analgesic activities. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has also been investigated for its potential as a new class of antidepressant drugs. In addition, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been studied for its ability to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
特性
CAS番号 |
19832-48-5 |
|---|---|
製品名 |
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine |
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
1-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-4-9-16(11-17(12-16)15(18)5-2)13-7-6-8-14(10-13)19-3/h6-8,10H,4-5,9,11-12H2,1-3H3 |
InChIキー |
ZDVKSHKJWZEZDJ-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C(=O)CC)C2=CC(=CC=C2)OC |
正規SMILES |
CCCC1(CN(C1)C(=O)CC)C2=CC(=CC=C2)OC |
その他のCAS番号 |
19832-48-5 |
同義語 |
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



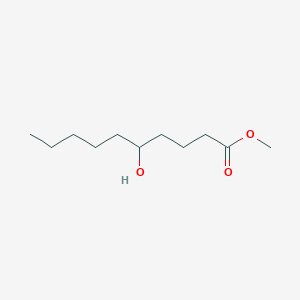
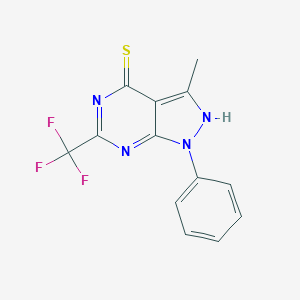
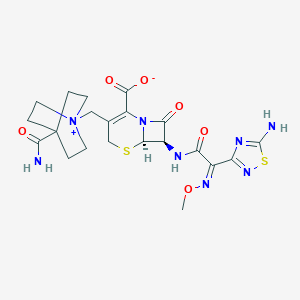
![N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B10460.png)
